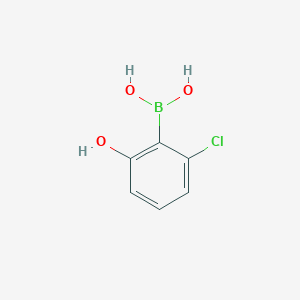

(2-Chloro-6-hydroxyphenyl)boronic acid

Übersicht

Beschreibung

“(2-Chloro-6-hydroxyphenyl)boronic acid” is a chemical compound with the CAS Number: 958646-70-3 . It has a molecular weight of 172.38 and its linear formula is C6H6BClO3 .

Molecular Structure Analysis

The molecular structure of “(2-Chloro-6-hydroxyphenyl)boronic acid” can be represented by the linear formula C6H6BClO3 . The InChI key for this compound is HPTKHPAGOMESFW-UHFFFAOYSA-N .Chemical Reactions Analysis

Boronic acids, including “(2-Chloro-6-hydroxyphenyl)boronic acid”, are widely used in Suzuki–Miyaura coupling, a transition metal-catalyzed carbon–carbon bond-forming reaction . They are also involved in various other transformations including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .Physical And Chemical Properties Analysis

“(2-Chloro-6-hydroxyphenyl)boronic acid” is a solid compound . It is stored in an inert atmosphere, under -20°C .Wissenschaftliche Forschungsanwendungen

Drug Delivery Systems

2-Chloro-6-hydroxyphenylboronic acid is considered for the design of new drugs and drug delivery devices, especially as boron-carriers suitable for neutron capture therapy . The boronic acid moiety can form reversible covalent bonds with diols and carbohydrates, which is advantageous for targeted drug delivery systems.

Sensor Development

This compound has potential applications in sensor development due to its ability to interact with various molecules. Boronic acids can be used to create carbon dot sensors for detecting sugars like fructose by fluorescence quenching . This property is valuable for medical diagnostics and monitoring sugar levels in foods.

Material Science

In material science, boronic acids are used to create self-assembling materials. They can form reversible bonds with other molecules containing cis-diols, which has implications in areas like drug delivery and sensor development .

Chemical Synthesis

2-Chloro-6-hydroxyphenylboronic acid is utilized in chemical synthesis as a reagent for various organic transformations. It is particularly useful in Suzuki coupling reactions , which are pivotal for constructing complex organic compounds .

Chromatography

The compound’s unique properties make it suitable for use in chromatography as a stationary phase for the separation of complex mixtures. Its ability to form reversible bonds can be exploited to selectively retain certain analytes .

Analytical Research

In analytical research, 2-Chloro-6-hydroxyphenylboronic acid is used for the quantitative and qualitative analysis of various substances. Its boronic acid group interacts with different molecules, aiding in the identification and measurement of compounds in a mixture .

Safety and Hazards

Zukünftige Richtungen

Boronic acids and their derivatives, including “(2-Chloro-6-hydroxyphenyl)boronic acid”, are highly valuable building blocks in organic synthesis . Their use in Suzuki–Miyaura coupling and other transformations suggests they will continue to be important in future chemical research and applications .

Wirkmechanismus

Target of Action

Boronic acids and their derivatives are known to interact with various biological targets, including enzymes and receptors, contributing to their diverse biological activities .

Mode of Action

This interaction often involves the boron atom of the boronic acid and a hydroxyl group on the target molecule .

Biochemical Pathways

Boronic acids are often used in suzuki-miyaura cross-coupling reactions, a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction .

Pharmacokinetics

The pharmacokinetic properties of boronic acids and their derivatives can vary widely depending on their chemical structure and the presence of functional groups .

Result of Action

The effects of boronic acids and their derivatives can range from inhibitory activity against various enzymes to potential anticancer activity .

Action Environment

The action, efficacy, and stability of 2-Chloro-6-hydroxyphenylboronic acid can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere and under -20°C to maintain its stability . Furthermore, the pH of the environment can significantly influence the reactivity and stability of boronic acids .

Eigenschaften

IUPAC Name |

(2-chloro-6-hydroxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BClO3/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3,9-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPTKHPAGOMESFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC=C1Cl)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20716595 | |

| Record name | (2-Chloro-6-hydroxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20716595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Chloro-6-hydroxyphenyl)boronic acid | |

CAS RN |

958646-70-3 | |

| Record name | (2-Chloro-6-hydroxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20716595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(2-Dimethylamino-5-iodo-pyrimidin-4-yl)-pyrrolidin-1-yl]-ethanone](/img/structure/B1455940.png)

![1-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropane-1-carboxylic acid](/img/structure/B1455944.png)

![[1-(2,2-Difluoroethyl)azetidin-3-yl]methanol](/img/structure/B1455945.png)